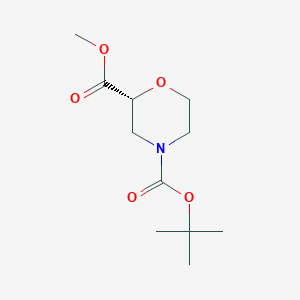
4-(tert-Butyl) 2-methyl (R)-morpholine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate is a synthetic organic compound characterized by its morpholine ring substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable diacid or diacid derivative under acidic conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. tert-Butyl chloride and methyl iodide are common reagents used for this purpose.
Esterification: The final step involves the esterification of the carboxyl groups using alcohols in the presence of acid catalysts.
Industrial Production Methods
In industrial settings, the production of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Alkylation: Using continuous flow reactors for the alkylation steps to maintain precise control over reaction conditions.
Automated Esterification: Employing automated systems for the esterification process to enhance efficiency and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated morpholine derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of polymers and resins with specific mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl) 2-methyl (S)-morpholine-2,4-dicarboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
4-(tert-Butyl) 2-ethyl ®-morpholine-2,4-dicarboxylate: A structurally similar compound with an ethyl group instead of a methyl group.
4-(tert-Butyl) 2-methyl ®-piperidine-2,4-dicarboxylate: A compound with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its tert-butyl group provides steric hindrance, enhancing its stability and selectivity in biochemical interactions.
This detailed overview should provide a comprehensive understanding of 4-(tert-Butyl) 2-methyl ®-morpholine-2,4-dicarboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-O-tert-butyl 2-O-methyl (2R)-morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Clé InChI |
RZIYWKZWSSFEFI-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)

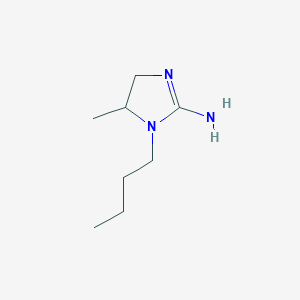
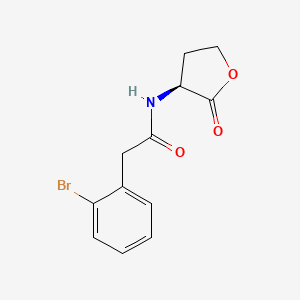
![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
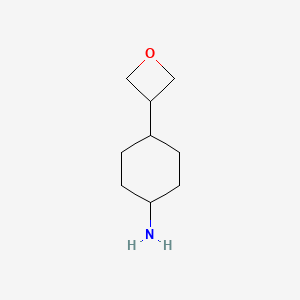
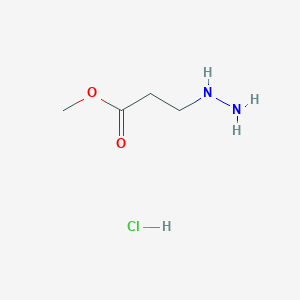
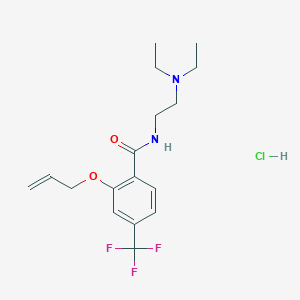
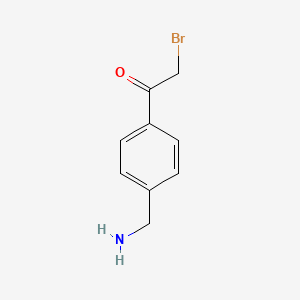
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)
